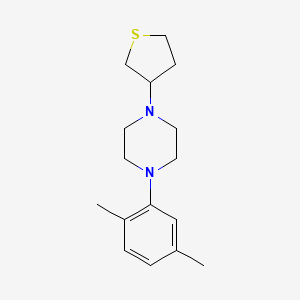![molecular formula C23H21NO3S B6102009 (4-phenoxyphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6102009.png)
(4-phenoxyphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-phenoxyphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone, also known as TPPM, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGluR4).
Mécanisme D'action
(4-phenoxyphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4). It binds to a specific site on the receptor, which enhances the receptor's response to glutamate, a neurotransmitter in the brain. This leads to an increase in the activity of mGluR4, which has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter involved in reward and motivation. It has also been shown to reduce inflammation and oxidative stress, which are implicated in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4-phenoxyphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone is its high potency and selectivity for mGluR4. This makes it a useful tool for studying the role of mGluR4 in various neurological and psychiatric disorders. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on (4-phenoxyphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone. One area of interest is its potential therapeutic applications in Parkinson's disease, depression, anxiety, and addiction. Another area of interest is its mechanism of action and its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of this compound for clinical use.
Méthodes De Synthèse
The synthesis of (4-phenoxyphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone involves the reaction of 4-phenoxyphenylboronic acid, 2-thiophenecarboxaldehyde, and 3-piperidinylboronic acid in the presence of a palladium catalyst. The reaction takes place in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere of nitrogen gas. The product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
(4-phenoxyphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of Parkinson's disease, depression, anxiety, and addiction.
Propriétés
IUPAC Name |
(4-phenoxyphenyl)-[1-(thiophene-2-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c25-22(17-10-12-20(13-11-17)27-19-7-2-1-3-8-19)18-6-4-14-24(16-18)23(26)21-9-5-15-28-21/h1-3,5,7-13,15,18H,4,6,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULYLHNSIAOXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6101928.png)
![2-chloro-N-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6101945.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6101950.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-3-(methylthio)propanamide](/img/structure/B6101956.png)
![(2-methoxy-1-methylethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B6101963.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-3-piperidinol](/img/structure/B6101970.png)
![N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6101979.png)

![N-propyl-N-(tetrahydro-2-furanylmethyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6101990.png)
![3-benzyl-5-methyl-7-piperidin-1-yl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6102001.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B6102011.png)
![N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B6102015.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-1-ethyl-2-piperidinecarboxamide](/img/structure/B6102031.png)
